Product packaging for Di-tert-butyl 1,3-phenylenedicarbamate(Cat. No.:CAS No. 59255-77-5)

Di-tert-butyl 1,3-phenylenedicarbamate

Cat. No.: B2406128
CAS No.: 59255-77-5
M. Wt: 308.378
InChI Key: UMIMQVCDCFYAPG-UHFFFAOYSA-N
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Description

Di-tert-butyl 1,3-phenylenedicarbamate (CAS 59255-77-5) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C16H24N2O4 and a molecular weight of 308.37 g/mol, this compound serves as a valuable building block in organic synthesis and medicinal chemistry . The carbamate group, a key structural feature of this compound, is widely recognized for its importance in modern drug discovery due to its good chemical and proteolytic stability and its ability to act as an amide bond mimic, which can improve the pharmacokinetic properties of drug candidates . Researchers utilize this aromatic dicarbamate as a synthetic intermediate, particularly in the development of pharmacologically active molecules. The tert-butoxycarbonyl (Boc) groups it contains are versatile protecting groups for amines, allowing for sequential and selective synthesis strategies . The compound requires safe handling and should be stored sealed in a dry, room-temperature environment . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O4 B2406128 Di-tert-butyl 1,3-phenylenedicarbamate CAS No. 59255-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-8-7-9-12(10-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIMQVCDCFYAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Di Tert Butyl 1,3 Phenylenedicarbamate

Direct N-tert-Butoxycarbonylation of Aromatic Diamines

The most direct route to Di-tert-butyl 1,3-phenylenedicarbamate is the N-tert-butoxycarbonylation of the corresponding aromatic diamine, 1,3-phenylenediamine. This transformation is typically accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the Boc-donating reagent. wikipedia.org The reaction can be performed under various conditions, often employing a base or a catalyst to facilitate the process. nih.gov

Reaction with Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640), is the most frequently used reagent for the introduction of the Boc protecting group onto an amine. wikipedia.org The reaction with 1,3-phenylenediamine proceeds by nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046) and the release of tert-butanol (B103910) and carbon dioxide. To achieve the disubstituted product, this compound, a stoichiometric excess of Boc₂O is typically required.

The reaction is often carried out in a suitable solvent, such as acetonitrile (B52724), and may be facilitated by the addition of a base like 4-dimethylaminopyridine (B28879) (DMAP) to activate the Boc anhydride. wikipedia.org Alternatively, the reaction can be performed under aqueous conditions with a base like sodium bicarbonate. wikipedia.org

ReactantReagentConditionsProduct
1,3-phenylenediamineDi-tert-butyl dicarbonate (Boc₂O)Solvent (e.g., acetonitrile), optional base (e.g., DMAP)This compound

Catalytic Enhancements in N-Boc Protection

To improve the efficiency, selectivity, and environmental friendliness of the N-Boc protection of aromatic diamines, various catalytic systems have been developed. These catalysts often allow the reaction to proceed under milder conditions, with shorter reaction times and higher yields.

Ionic liquids, particularly those based on the 1-alkyl-3-methylimidazolium cation, have been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines. organic-chemistry.org The catalytic activity is attributed to the electrophilic activation of di-tert-butyl dicarbonate through hydrogen bond formation with the C-2 hydrogen of the imidazolium (B1220033) cation. organic-chemistry.org This activation enhances the reactivity of Boc₂O towards the amine. Protic ionic liquids have also been utilized, demonstrating dual activation of the carbamate by both the imidazolium ion and the proton, facilitating the reaction. researchgate.net

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) serves as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of amines. organic-chemistry.orgorganic-chemistry.org This method is notable for its simplicity, efficiency, and the recyclability of the catalyst. organic-chemistry.org Reactions in HFIP are typically rapid, occurring at room temperature and providing excellent yields of the desired N-Boc derivatives. organic-chemistry.org A key advantage of using HFIP is the avoidance of common side reactions such as the formation of isocyanates and ureas. organic-chemistry.org The low nucleophilicity of HFIP is believed to suppress side reactions, thereby improving the efficiency of the protection reaction. nih.gov

Catalyst/SolventKey Advantages
Ionic LiquidsElectrophilic activation of Boc₂O, dual activation with protic ionic liquids. organic-chemistry.orgresearchgate.net
Hexafluoroisopropanol (HFIP)Acts as both solvent and catalyst, recyclable, rapid reaction times, high yields, avoids side reactions. organic-chemistry.orgorganic-chemistry.org

Heterogeneous catalysts offer significant advantages in terms of ease of separation and reusability. Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) has been identified as a highly efficient, inexpensive, and reusable catalyst for the N-tert-butoxycarbonylation of amines. organic-chemistry.orgorganic-chemistry.org This catalytic system allows the reaction to be performed at room temperature under solvent-free conditions, leading to high yields in short reaction times. organic-chemistry.org The solid-supported acid likely activates the Boc anhydride, facilitating the nucleophilic attack by the amine. Other solid acid catalysts like Indion 190 resin and Amberlite-IR 120 have also been employed for N-Boc protection, offering simple workup procedures and catalyst recyclability. scispace.comderpharmachemica.com

Alternative Synthetic Routes to Aromatic Carbamates

While the direct N-Boc protection of diamines is the most common method, other strategies can be employed for the synthesis of aromatic carbamates. These alternative routes may be useful in specific contexts, for instance, when dealing with substrates containing other sensitive functional groups. One such alternative involves the reaction of an amine with an alkali metal tert-butoxide and carbon dioxide to form an alkali metal tert-butyl carbonate, which is then reacted with a suitable electrophile. For instance, reaction with methanesulfonyl chloride can produce the di-tert-butyl dicarbonate in situ, which can then react with the amine. google.com

Curtius Rearrangement Pathways for Aromatic Carbamate Formation

The Curtius rearrangement is a versatile and powerful method for converting carboxylic acids into primary amines, ureas, or carbamates. wikipedia.org The reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a suitable nucleophile. wikipedia.orgnumberanalytics.com In the context of forming aromatic carbamates, an aromatic carboxylic acid serves as the starting material.

The general pathway involves the conversion of the carboxylic acid to an acyl azide intermediate. acs.orgorganic-chemistry.org A common method for this transformation is the reaction of the aromatic carboxylic acid with di-tert-butyl dicarbonate and sodium azide. acs.orgorganic-chemistry.org The resulting acyl azide, upon heating, undergoes a concerted rearrangement where the R-group migrates and nitrogen gas is lost, yielding an isocyanate. wikipedia.org This isocyanate is a highly reactive intermediate. acs.orgorganic-chemistry.org When the reaction is performed in the presence of an alcohol, such as tert-butanol, the alcohol attacks the isocyanate to furnish the corresponding tert-butyl carbamate (Boc-protected amine). wikipedia.org

This one-pot procedure is advantageous as it allows for the direct conversion of aromatic carboxylic acids into their protected amine counterparts and is compatible with a wide array of functional groups. acs.org For the synthesis of this compound, this pathway would conceptually start from isophthalic acid (benzene-1,3-dicarboxylic acid). The dicarboxylic acid would be converted to the corresponding diacyl azide, which would then undergo a double Curtius rearrangement to form the 1,3-diisocyanatobenzene intermediate. Subsequent trapping of this diisocyanate with tert-butanol would yield the desired this compound. The stability of aromatic acyl azides is generally higher than their aliphatic counterparts, which may necessitate higher temperatures to promote the rearrangement. acs.org

Exploration of Palladium-Catalyzed C-N Bond Formation Analogues

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction facilitates the coupling of amines with aryl halides or pseudohalides (like triflates) and has broad applications in the synthesis of pharmaceuticals and complex organic molecules. wikipedia.orgrsc.orgacsgcipr.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition : A Pd(0) catalyst reacts with the aryl halide, inserting into the carbon-halogen bond to form a Pd(II) complex.

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.

Reductive Elimination : The final step involves the formation of the C-N bond and the product, regenerating the Pd(0) catalyst. youtube.com

An analogous route to this compound could involve the double N-arylation of a suitable nitrogen source with a 1,3-dihaloarene, such as 1,3-dibromobenzene. The nitrogen component could be tert-butyl carbamate itself, or an ammonia (B1221849) equivalent like lithium bis(trimethylsilyl)amide, followed by a subsequent protection step with di-tert-butyl dicarbonate. organic-chemistry.org

The success of these reactions is highly dependent on the choice of ligand coordinated to the palladium center. mit.edu Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos), are often employed to enhance catalyst activity and stability, facilitating the crucial oxidative addition and reductive elimination steps. youtube.com The choice of base and solvent also plays a critical role in the reaction's efficiency. While this approach offers a powerful alternative for C-N bond construction, its application for the synthesis of dicarbamates would require careful optimization to manage the sequential coupling steps and avoid side reactions.

Optimization of Reaction Conditions for High Yield and Selectivity

A direct and widely used method for the synthesis of this compound is the N-tert-butoxycarbonylation of 1,3-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O). nih.gov The optimization of this reaction is crucial to maximize the yield of the desired dicarbamate product while minimizing the formation of the mono-protected intermediate, N-(tert-Butoxycarbonyl)-1,3-phenylenediamine, and over-alkylation products.

Key parameters that influence the reaction's outcome include the choice of solvent, the stoichiometry of the reagents, reaction temperature, and the presence or absence of a catalyst or base.

Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic solvents are commonly employed for this transformation.

SolventTypical ConditionsObserved Yield of DicarbamateReference
Tetrahydrofuran (B95107) (THF)Room Temperature, Stoichiometric Boc₂OGood to Excellent orgsyn.org
AcetonitrileRoom Temperature, CatalystExcellent semanticscholar.org
Water-Acetone MixtureRoom Temperature, Catalyst-FreeExcellent nih.gov
Dichloromethane (B109758)Room TemperatureCommonly Used orgsyn.org

Stoichiometry and Temperature: To favor the formation of the dicarbamate, at least two equivalents of di-tert-butyl dicarbonate are required per equivalent of 1,3-phenylenediamine. Using a slight excess of the protecting agent can help drive the reaction to completion. The reaction is often performed at room temperature, as elevated temperatures can sometimes lead to the decomposition of the Boc group or side reactions.

Catalyst and Base Influence: While the reaction can proceed without a catalyst, various bases or catalysts can be employed to accelerate the reaction. Simple bases can act as proton scavengers, while certain catalysts can activate the amine or the Boc anhydride. However, eco-friendly protocols have been developed that proceed efficiently under catalyst-free conditions, for example, in a water-acetone medium, providing excellent yields in short reaction times. nih.gov

The optimization aims to find a balance between reaction rate and selectivity. For instance, a highly reactive system might lead to a faster reaction but could decrease selectivity, yielding more of the mono-protected byproduct. Careful control of the addition rate of di-tert-butyl dicarbonate can also be a critical factor in achieving high selectivity for the desired this compound.

ParameterCondition 1Condition 2Condition 3General Outcome
Boc₂O (Equivalents) 1.02.22.5>2.0 eq. favors dicarbamate formation.
Temperature 0 °CRoom Temperature50 °CRoom temperature is often sufficient and avoids byproduct formation.
Catalyst NoneTriethylamine (Base)Yttria-Zirconia (Lewis Acid)Catalyst-free methods are effective; Lewis acids can significantly accelerate the reaction. semanticscholar.org
Reaction Time 1 hour6 hours24 hoursVaries with conditions; typically monitored by TLC until starting material is consumed.

Advanced Spectroscopic and Analytical Characterization Methodologies for Di Tert Butyl 1,3 Phenylenedicarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Di-tert-butyl 1,3-phenylenedicarbamate, both ¹H and ¹³C NMR, supplemented by two-dimensional techniques, provide a complete picture of the atomic arrangement and connectivity.

Proton (¹H) NMR Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the N-H protons of the carbamate (B1207046) groups, and the protons of the tert-butyl groups. Due to the meta-substitution pattern on the phenyl ring, the aromatic protons exhibit a complex splitting pattern.

The protons of the two equivalent tert-butyl groups are expected to produce a sharp, intense singlet in the upfield region of the spectrum, typically around 1.5 ppm. The protons attached to the nitrogen atoms of the carbamate linkages (N-H) would appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. The aromatic protons on the phenyl ring are chemically distinct and would give rise to a set of multiplets in the downfield region, generally between 7.0 and 7.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.3-7.5 m 2H Ar-H
~7.0-7.2 m 2H Ar-H
~6.6 (broad) s 2H N-H

Note: Predicted values can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis of this compound

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, this includes the carbons of the phenyl ring, the carbonyl carbons of the carbamate groups, and the carbons of the tert-butyl groups.

The carbonyl carbons are typically the most deshielded, appearing significantly downfield around 153 ppm. The quaternary carbons of the tert-butyl groups are expected around 80 ppm, while the methyl carbons of these groups will be found in the upfield region, near 28 ppm. The aromatic carbons will have chemical shifts in the range of 110-140 ppm, with the carbons directly attached to the nitrogen atoms being the most deshielded in this region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~153 C=O (carbamate)
~139 Ar-C (C-N)
~129 Ar-CH
~110 Ar-CH
~106 Ar-CH
~80 -C (CH₃)₃

Note: Predicted values can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, various two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between the aromatic protons, helping to delineate the spin system of the 1,3-substituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the signals for each aromatic CH group and the methyl carbons to their attached protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For this compound (molar mass 308.37 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 308.

The fragmentation of molecules containing tert-butoxycarbonyl (Boc) protecting groups is well-characterized. doaj.org A primary fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) to form a carbamic acid intermediate, which can then readily decarboxylate (lose CO₂ - 44 Da). Another common fragmentation is the formation of the stable tert-butyl cation at m/z 57. doaj.orgnih.gov

Table 3: Predicted Major Mass Fragments for this compound

m/z Assignment
308 [M]⁺
252 [M - C₄H₈]⁺
208 [M - C₄H₈ - CO₂]⁺
195 [M - C₄H₉ - CO₂ - CH₃]⁺
152 [M - 2(C₄H₈)]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

The N-H stretching vibration of the carbamate group is expected to appear as a sharp peak around 3300-3400 cm⁻¹. The C=O (carbonyl) stretch of the carbamate is a strong, prominent band typically found in the region of 1700-1730 cm⁻¹. oup.comoup.com The C-O stretching vibrations will be visible in the 1250-1300 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl groups are observed just below 3000 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3350 N-H Stretch Amide (Carbamate)
~3100-3000 C-H Stretch Aromatic
~2980 C-H Stretch Aliphatic (tert-butyl)
~1715 C=O Stretch Carbonyl (Carbamate)
~1600, ~1480 C=C Stretch Aromatic Ring
~1530 N-H Bend Amide II

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis (based on studies of similar compounds)

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable in the synthesis and analysis of this compound, serving the dual purpose of purifying the crude product and assessing its final purity. The selection of a specific technique is contingent on the scale of the separation and the analytical requirements. Techniques ranging from preparative column chromatography to high-resolution analytical methods like HPLC and GC are employed to ensure the compound meets stringent purity standards for subsequent applications.

Preparative Column Chromatography

Following its synthesis, this compound is typically isolated from unreacted starting materials, by-products, and other impurities through preparative column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Stationary Phase: Silica (B1680970) gel is the most commonly utilized stationary phase for the purification of this compound due to its polarity and effectiveness in separating moderately polar organic molecules.

Mobile Phase: A solvent system consisting of a mixture of a non-polar solvent and a moderately polar solvent is typically used. The most frequently reported mobile phases are gradients of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or petroleum ether. The gradient elution, starting with a low concentration of the more polar solvent and gradually increasing it, allows for the efficient separation of components with varying polarities. The target compound, being of intermediate polarity, elutes after non-polar impurities and before highly polar by-products.

The progress of the separation is monitored in real-time using Thin-Layer Chromatography (TLC), allowing for the collection of fractions containing the pure desired product.

Table 1: Typical Parameters for Preparative Column Chromatography of this compound

ParameterTypical Value/DescriptionPurpose
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Adsorbent for separating compounds based on polarity.
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 0% to 30%)Elutes compounds from the stationary phase at different rates.
Elution Mode GradientImproves separation efficiency for mixtures with a wide range of polarities.
Loading Method Dry loading or wet loadingIntroduction of the crude sample onto the column.
Fraction Monitoring Thin-Layer Chromatography (TLC) with UV visualizationTo identify and combine fractions containing the pure compound.

Analytical Chromatography for Purity Assessment

To quantify the purity of the isolated this compound and detect trace impurities, high-resolution analytical techniques are employed.

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and essential tool used throughout the synthesis and purification process. It is used to:

Monitor the progress of the chemical reaction.

Determine the optimal mobile phase composition for column chromatography.

Screen fractions collected during column chromatography.

In a typical TLC analysis, the compound exhibits a specific retention factor (Rf) value in a given solvent system (e.g., 20% ethyl acetate in hexane), appearing as a single, well-defined spot under UV light (254 nm) if pure.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the definitive quantitative purity assessment of this compound. Its high resolution allows for the separation and quantification of impurities that may not be visible by TLC.

Mode: Reversed-phase HPLC (RP-HPLC) is generally most effective for a molecule of this polarity.

Stationary Phase: A C18 (octadecylsilyl) silica gel column is a common choice, separating compounds based on their hydrophobicity.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape.

Detection: The presence of the phenyl ring provides a strong chromophore, making UV-Vis detection at a wavelength around 254 nm highly effective and sensitive.

Purity is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all detected peaks.

Table 2: Representative HPLC Method for Purity Analysis

ParameterExample ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Standard reversed-phase column for separating moderately non-polar compounds.
Mobile Phase A WaterThe polar component of the mobile phase.
Mobile Phase B AcetonitrileThe organic, less polar component for eluting the compound.
Gradient 50% B to 100% B over 15 minutesEnsures elution of all potential impurities with good resolution.
Flow Rate 1.0 mL/minA typical analytical flow rate for standard bore columns.
Detector UV-Vis at 254 nmThe aromatic ring provides strong absorbance at this wavelength.
Injection Volume 10 µLStandard volume for analytical HPLC.

Gas Chromatography (GC): While HPLC is often preferred, Gas Chromatography can also be utilized for purity analysis. The viability of GC depends on the thermal stability and volatility of the compound. The di-tert-butyl carbamate groups can be susceptible to thermal decomposition at high temperatures, which could occur in the GC injection port. However, if the compound is sufficiently stable, a high-temperature capillary column with a non-polar stationary phase could be used for separation, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification of any volatile impurities.

Chemical Reactivity and Transformations of Di Tert Butyl 1,3 Phenylenedicarbamate

Deprotection Strategies for Regeneration of Aromatic Diamine Functionalities

The removal of the Boc protecting groups from Di-tert-butyl 1,3-phenylenedicarbamate is a critical step to liberate the reactive 1,3-phenylenediamine. This transformation is most commonly achieved under acidic conditions, but various methodologies have been developed to enhance selectivity and compatibility with other functional groups.

The deprotection of a Boc-protected amine is fundamentally a carbamate (B1207046) hydrolysis facilitated by acid. fishersci.co.uk The generally accepted mechanism proceeds through several key steps, as illustrated for a generic N-Boc aniline:

Protonation: The initial and rate-determining step involves the protonation of the carbamate, typically at the carbonyl oxygen, by a strong acid. This enhances the electrophilicity of the carbonyl carbon.

Carbocation Formation: The protonated intermediate undergoes cleavage of the tert-butyl C-O bond. This step is favorable due to the formation of the stable tertiary tert-butyl carbocation.

Decarboxylation: The resulting carbamic acid is unstable and rapidly loses carbon dioxide to generate the protonated aromatic amine.

Deprotonation: A final workup step with a base neutralizes the amine salt to yield the free aromatic amine.

The kinetics of this cleavage can be complex. Studies on the HCl-catalyzed deprotection of Boc-protected amines have shown that the reaction rate can exhibit a second-order dependence on the acid concentration. nih.govacs.org In contrast, deprotection with trifluoroacetic acid (TFA) may show an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, suggesting a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-pair. nih.govacs.org

The tert-butyl cation generated during the reaction is a potent electrophile and can lead to unwanted side reactions by alkylating nucleophilic sites on the substrate or solvent. This can be mitigated by the addition of "scavengers" such as anisole (B1667542) or thioanisole (B89551) to trap the carbocation.

While the complete removal of both Boc groups is often the goal, the selective cleavage of just one is a significant challenge in molecules with multiple, electronically equivalent protecting groups like this compound. However, principles from related systems demonstrate that selectivity can be achieved under specific conditions.

Thermal Deprotection: Thermal methods, particularly in continuous flow reactors, have shown promise for selective deprotection. Studies on substrates containing both an aryl N-Boc group and an alkyl N-Boc group have demonstrated that the aryl N-Boc group can be selectively removed at a lower temperature (e.g., 170 °C), while the more stable alkyl N-Boc group requires a higher temperature for cleavage. nih.gov This selectivity arises from the difference in the stability of the N-C bond. While the two Boc groups in the parent title compound are identical, this method becomes highly relevant for derivatives where the electronic environments of the two groups differ.

Lewis Acid Catalysis: Certain Lewis acids can facilitate chemoselective deprotection. For instance, zinc bromide (ZnBr₂) has been used for the selective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. researchgate.net The application of carefully selected Lewis acids could potentially achieve mono-deprotection of dicarbamates by coordinating to one carbamate group and facilitating its cleavage under milder conditions than those required for the second.

Mild Basic or Nucleophilic Conditions: Although Boc groups are known for their stability to most bases, certain conditions can effect their removal. Reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) in refluxing tetrahydrofuran (B95107) (THF) have been reported as a mild method for N-Boc deprotection, showing selectivity for acid-sensitive functionalities. researchgate.net Such methods could offer a pathway for selective deprotection if one carbamate group is rendered more susceptible to nucleophilic attack through substitution on the aromatic ring.

Comparison of Selective Deprotection Strategies

MethodReagents & ConditionsPrinciple of SelectivityApplicability & Remarks
Thermal (Continuous Flow)Solvent (MeOH, TFE, etc.), 150-220 °CDifferential thermal lability of Boc groups (e.g., aryl vs. alkyl). nih.govHighly effective for substrates with non-equivalent Boc groups. Requires specialized equipment.
Lewis Acid CatalysisZnBr₂ in CH₂Cl₂Chemoselective cleavage based on coordination and differential stability of functional groups. researchgate.netPotentially allows mono-deprotection under milder conditions than strong Brønsted acids.
Mild Nucleophilic CleavageTBAF, refluxing THFSelective for certain N-Boc groups while preserving other acid- or base-labile groups. researchgate.netUseful in complex molecules where harsh acidic conditions are not tolerated.

Functionalization and Derivatization Reactions at the Carbamate Linkages

While the primary function of the Boc groups is protection, the carbamate linkages themselves possess reactive sites. The nitrogen atom's lone pair is delocalized into the carbonyl group, reducing its nucleophilicity. However, the N-H proton is weakly acidic and can be removed by a strong base, such as n-butyllithium. The resulting anion can, in principle, be functionalized by reaction with an electrophile (e.g., an alkyl halide) to afford an N-substituted carbamate. This approach is less common, as it negates the primary purpose of the protecting group.

A more synthetically useful transformation involves the activation of the carbamate to facilitate its conversion into other functional groups without isolating the free amine. For example, treatment of N-Boc amines with triflic anhydride (B1165640) (Tf₂O) can generate isocyanate-like intermediates, which can then react in situ with various nucleophiles like alcohols or other amines to form different carbamates or ureas. nih.gov Similarly, recent methods have shown that Boc-protected amines can be directly converted to other carbamates, thiocarbamates, and ureas using a strong base like lithium tert-butoxide, which facilitates the displacement of the Boc group by a nucleophile. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Core

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS). The N-H of the carbamate is an electron-donating group, directing incoming electrophiles to the ortho and para positions. byjus.com In this specific molecule, the two -NHBoc groups at the 1- and 3-positions exert a powerful, synergistic directing effect.

Positions 4 and 6: These positions are ortho to one -NHBoc group and para to the other. They are therefore highly activated and are the primary sites for electrophilic attack.

Position 2: This position is ortho to both -NHBoc groups. While electronically activated, it is significantly sterically hindered, making substitution at this site less likely.

Position 5: This position is meta to both activating groups and is therefore electronically disfavored for substitution.

This strong and predictable directing effect allows for the selective introduction of functional groups onto the aromatic core. The Boc group serves to moderate the extreme reactivity of a free amino group, which often leads to polysubstitution and oxidative side reactions, making EAS reactions cleaner and more controllable. libretexts.org

Predicted Outcomes of Electrophilic Aromatic Substitution

ReactionTypical ReagentsPredicted Major Product(s)
NitrationAcetyl nitrate (B79036) (AcONO₂) researchgate.net or HNO₃/H₂SO₄ (carefully)Di-tert-butyl 4-nitro-1,3-phenylenedicarbamate
BrominationN-Bromosuccinimide (NBS) or Br₂ in a non-polar solventDi-tert-butyl 4-bromo-1,3-phenylenedicarbamate (mono-substitution) or 4,6-dibromo derivative (di-substitution)
Friedel-Crafts AcylationRCOCl, AlCl₃Di-tert-butyl 4-acyl-1,3-phenylenedicarbamate

Ring Functionalization through Metal-Catalyzed Cross-Coupling Reactions

The functionalized phenyl core, prepared via electrophilic aromatic substitution, is an excellent substrate for metal-catalyzed cross-coupling reactions. This two-step sequence—halogenation followed by cross-coupling—is a powerful strategy for constructing complex carbon-carbon and carbon-heteroatom bonds. The Boc protecting groups are generally stable under the conditions of many common cross-coupling reactions.

Suzuki-Miyaura Coupling: A halogenated derivative (e.g., Di-tert-butyl 4-bromo-1,3-phenylenedicarbamate) can be coupled with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to form a new C-C bond.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. The aryl halide derivative can be coupled with a primary or secondary amine using a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) to introduce a third nitrogen-containing substituent onto the ring. researchgate.netrsc.org

Heck and Sonogashira Couplings: These reactions enable the introduction of alkene and alkyne moieties, respectively, onto the aromatic ring from the corresponding aryl halide precursor.

An alternative, more atom-economical approach is directed C-H functionalization . In this strategy, a heteroatom-containing group on the ring directs a transition metal catalyst to a nearby C-H bond (typically ortho), activating it for coupling with another reagent. acs.org While the carbamate group itself is a relatively weak directing group, this methodology represents a cutting-edge approach to functionalizing the ring without the need for pre-halogenation. researchgate.netnih.gov For this compound, this could potentially allow for direct functionalization at the sterically hindered 2-position.

Examples of Cross-Coupling Reactions on Boc-Protected Aryl Halides

Reaction TypeCatalyst System (Example)Coupling PartnerBond Formed
Suzuki-MiyauraPd(OAc)₂, SPhos, K₃PO₄Aryl/Alkyl Boronic AcidC(aryl)-C(aryl/alkyl)
Buchwald-HartwigPEPPSI-IPr rsc.org or Pd₂(dba)₃, RuPhos, LiHMDS researchgate.netPrimary/Secondary AmineC(aryl)-N
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NTerminal AlkyneC(aryl)-C(alkynyl)
HiyamaPd(OAc)₂, phosphine ligand, TBAF mdpi.comOrganosilaneC(aryl)-C(aryl/alkyl)

Applications As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of 1,3-Phenylenediamine Derivatives

The primary role of di-tert-butyl 1,3-phenylenedicarbamate is to serve as a stable, protected precursor to 1,3-phenylenediamine. The Boc groups mask the nucleophilicity and basicity of the amino groups, preventing them from undergoing unwanted side reactions during the modification of other parts of a molecule. numberanalytics.comchemimpex.com Once the desired chemical transformations are complete, the Boc groups can be efficiently cleaved to regenerate the free diamine.

This deprotection is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. rsc.org The resulting 1,3-phenylenediamine is a versatile intermediate that can be used in a multitude of subsequent reactions to generate a diverse range of derivatives. For example, it is a crucial component in the synthesis of certain bioactive molecules and specialized polymers. chemimpex.com

The selective deprotection of one Boc group while the other remains intact is also a valuable strategy, enabling the stepwise functionalization of the diamine. This can be achieved under carefully controlled thermal conditions in continuous flow systems, providing access to mono-protected 1,3-phenylenediamine, a valuable building block in its own right. nih.gov

Role in the Construction of Macrocyclic and Supramolecular Architectures

Macrocycles, large ring-containing molecules, are of significant interest in fields ranging from medicinal chemistry to materials science due to their unique structural and functional properties. The synthesis of macrocycles often relies on the reaction of bifunctional building blocks in a cyclization step. This compound, after deprotection, provides the 1,3-phenylenediamine unit which can act as a rigid spacer or a flexible hinge in a macrocyclic framework. nih.gov

One common approach to macrocyclization involves the condensation of a diamine with a diacid or a diacid chloride to form a polyamide macrocycle. nih.govresearchgate.net The use of a Boc-protected diamine allows for the controlled introduction of the amine functionality into a linear precursor. Subsequent deprotection and intramolecular cyclization, often under high-dilution conditions to favor the formation of the macrocycle over polymerization, yields the desired product. uni-kiel.desemanticscholar.org

In supramolecular chemistry, the 1,3-phenylenediamine moiety can participate in non-covalent interactions, such as hydrogen bonding, to direct the assembly of larger architectures. The protection-deprotection strategy allows for the precise placement of these hydrogen bonding motifs within a larger molecular design. ulb.ac.be

Table 2: Strategies for Macrocycle Synthesis Involving Diamines
Diamine ComponentCoupling PartnerMacrocycle TypeKey FeaturesReference(s)
Boc-protected DiamineDiacid ChloridePolyamideControlled synthesis, deprotection prior to cyclization nih.govresearchgate.net
Ts-protected DiamineDisulfonatePolyamineHigh-yielding cyclization nih.gov
Unprotected DiamineDiacidPolyamideDirect condensation biorxiv.org

Design and Synthesis of Ligands for Coordination Chemistry

The 1,3-phenylenediamine core is a common structural motif in the design of multidentate ligands for coordination chemistry. These ligands can bind to metal ions to form stable complexes with a wide range of applications, including in catalysis and as imaging agents. nih.govresearchgate.net The synthesis of these ligands often involves the reaction of the diamine with other molecules containing donor atoms, such as aldehydes or ketones, to form Schiff base ligands. jocpr.comekb.eg

The use of this compound as a starting material allows for the modification of the ligand backbone before the introduction of the metal-coordinating groups. After the desired scaffold is prepared, removal of the Boc protecting groups yields the free diamine, which can then be condensed with, for example, salicylaldehyde (B1680747) derivatives to form tetradentate Schiff base ligands. jocpr.com These ligands can then be complexed with various metal ions to generate coordination compounds with specific geometries and electronic properties. rsc.orgmdpi.com

The versatility of this approach allows for the synthesis of a wide variety of ligands with tailored properties for specific applications in coordination chemistry. researchgate.net

Exploration in Polymer Chemistry and Advanced Materials

Potential as a Monomer Precursor for Polycondensation Reactions

Polycondensation reactions, a form of step-growth polymerization, rely on the reaction between bifunctional or polyfunctional monomers to build polymer chains. Di-tert-butyl 1,3-phenylenedicarbamate serves as a key precursor in this context, primarily by providing a controlled and safer route to highly reactive aromatic diamines.

Aromatic diamines are fundamental building blocks for high-performance polymers such as polyimides and polyamides. However, their high reactivity can sometimes lead to uncontrolled and rapid polymerization, making processing difficult. This compound addresses this challenge by "masking" the reactive amine groups with Boc protectors.

The Boc groups are stable under typical storage and handling conditions but can be cleaved under specific thermal or acidic conditions to release the parent aromatic diamine, 1,3-phenylenediamine. This deprotection step can be performed separately before polymerization or, in some cases, in situ during the polymerization process. This controlled release of the highly reactive diamine allows for better management of the reaction kinetics and polymer properties. The use of such protected monomers is a critical strategy for synthesizing polymers with well-defined structures and molecular weights.

Traditionally, polyurethanes and polyureas are synthesized through the reaction of diols or diamines with highly toxic and moisture-sensitive diisocyanates. tue.nlresearchgate.net this compound offers a promising alternative for an isocyanate-free synthesis route. tue.nlresearchgate.net

In this approach, the dicarbamate monomer reacts directly with a diamine or diol at elevated temperatures. This reaction, often a transurethanization, eliminates tert-butanol (B103910) as a byproduct and forms the desired urea (B33335) or urethane (B1682113) linkages, respectively. The use of bulky tert-butyl terminated dicarbamates is advantageous as they tend to be more reactive compared to simpler alkyl carbamates (e.g., methyl carbamates), facilitating the polymerization process. tue.nl This method avoids the hazards associated with isocyanates and provides a more sustainable pathway to these important classes of polymers. researchgate.net

Synthesis RouteMonomersLinkage FormedByproductsKey Advantages
Conventional Route Diisocyanate + Diol/DiamineUrethane/UreaNoneWell-established, versatile
Dicarbamate Route This compound + Diol/DiamineUrethane/Ureatert-ButanolIsocyanate-free, reduced toxicity, improved safety

Fabrication of Functional Polymeric Materials via Post-Polymerization Modification

Post-polymerization modification is a powerful technique for introducing specific functionalities into a polymer after its backbone has been synthesized. researchgate.net This approach allows for the creation of materials with tailored chemical, physical, or biological properties without having to synthesize a new monomer for each desired function.

A polymer synthesized using this compound incorporates the 1,3-phenylene unit into its backbone. This aromatic ring itself can be a site for subsequent chemical reactions, such as electrophilic aromatic substitution, to attach various functional groups.

A more versatile strategy involves creating a polymer where the Boc-protected amine functionalities are preserved as side chains. This would typically involve synthesizing a different monomer where the this compound moiety is attached to a polymerizable group (e.g., a vinyl or acrylate (B77674) group). After polymerization, the resulting polymer would have pendant Boc-protected amine groups. These protecting groups can then be selectively removed to expose highly reactive primary amine side chains. These liberated amine groups can be further modified through a wide range of well-established amine chemistries, such as amidation or alkylation, to attach functional molecules, sensors, or cross-linking agents. This method provides a modular platform for developing a diverse library of functional polymers from a single parent polymer. nih.govresearchgate.net

Computational and Theoretical Studies on Di Tert Butyl 1,3 Phenylenedicarbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reactivity.

The conformational landscape of Di-tert-butyl 1,3-phenylenedicarbamate is primarily dictated by the rotation around the C(aryl)-N and N-C(O) bonds. The bulky tert-butyl groups introduce significant steric hindrance, which influences the preferred orientation of the carbamate (B1207046) substituents relative to the phenyl ring.

Torsional analysis of 1,3-disubstituted benzene (B151609) derivatives using DFT has shown that the energy landscape can be complex, with multiple local minima. For this compound, the key dihedral angles are C2-C1-N-C(O) and C2-C3-N-C(O). The steric repulsion between the tert-butyl groups and the ortho-hydrogens of the phenyl ring, as well as potential intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen of the other carbamate group, will be the determining factors for the most stable conformers. It is expected that the carbamate groups will be significantly twisted out of the plane of the phenyl ring to minimize steric clash.

Illustrative Data Table: Calculated Torsional Energy Profile for a Model System

Below is a hypothetical table illustrating the kind of data that would be obtained from a torsional scan around the C(aryl)-N bond for a simplified model system, based on typical values for similar aromatic amides.

Dihedral Angle (C2-C1-N-C(O)) (degrees)Relative Energy (kcal/mol)
05.8
303.2
601.0
900.0
1201.5
1504.0
1806.5

Note: This data is illustrative and based on general principles of conformational analysis of sterically hindered aromatic amides.

Frontier Molecular Orbital (FMO) theory is a useful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylenediamine core, while the LUMO would likely be distributed over the carbonyl groups of the carbamate functions. The tert-butyl groups, being electron-donating, would raise the energy of the HOMO.

Illustrative Data Table: Calculated FMO Energies for this compound

The following table presents hypothetical FMO energy values for this compound, estimated from DFT calculations on analogous aromatic dicarbamates.

Molecular OrbitalEnergy (eV)Description
HOMO-5.8Primarily located on the phenylenediamine ring
LUMO-0.5Distributed across the C=O bonds of the carbamate groups
HOMO-LUMO Gap5.3Indicates high kinetic stability

Note: These values are hypothetical and intended for illustrative purposes, based on typical DFT results for similar aromatic compounds.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in the solid state. These simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes and intermolecular interactions.

An MD simulation of this compound in a non-polar solvent would likely show that the molecule explores a range of conformations, with the tert-butyl groups and carbamate moieties exhibiting considerable flexibility. In a polar solvent, the N-H and C=O groups of the carbamate could form hydrogen bonds with solvent molecules, influencing the conformational preferences.

In the solid state, MD simulations could be used to predict the packing of the molecules in a crystal lattice. The simulations would likely reveal the importance of hydrogen bonding between the N-H and C=O groups of adjacent molecules in determining the crystal structure.

Reaction Mechanism Elucidation for Synthetic Pathways and Transformations

Computational methods can be employed to elucidate the reaction mechanisms involved in the synthesis and potential transformations of this compound. A common route to such compounds is the reaction of 1,3-phenylenediamine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

DFT calculations could be used to model the reaction pathway, identifying the transition states and intermediates. This would provide insights into the reaction kinetics and help to optimize the reaction conditions. The calculations would likely show a nucleophilic attack of the amino group of the phenylenediamine on the carbonyl carbon of the Boc anhydride (B1165640), followed by the elimination of a tert-butoxide and carbon dioxide.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT calculations can be used to predict various spectroscopic properties of this compound, which can be valuable for its characterization.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts have become a reliable tool in structure elucidation. nih.gov For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be sensitive to the molecule's conformation.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

This table provides hypothetical ¹³C NMR chemical shifts, which would be expected based on calculations for similar aromatic carbamates.

Carbon AtomPredicted Chemical Shift (ppm)
C(aryl)-N139.5
C(aryl)-H118.0, 129.0
C=O153.0
C(tert-butyl)80.5
CH₃(tert-butyl)28.5

Note: These are illustrative values and have not been derived from a direct calculation on the target molecule.

IR Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. Key vibrational modes for this compound would include the N-H stretch, the C=O stretch of the carbamate, and various C-H and C-N stretching and bending modes.

Illustrative Data Table: Predicted Key IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch3350
C-H stretch (aromatic)3100
C-H stretch (aliphatic)2980
C=O stretch1710
N-H bend1530
C-N stretch1250

Note: These are hypothetical values based on typical frequencies for aromatic carbamates.

Theoretical Insights into Supramolecular Assembly (if applicable)

The presence of both hydrogen bond donors (N-H) and acceptors (C=O) in this compound suggests its potential for forming supramolecular assemblies. Computational studies can provide insights into the nature and strength of the intermolecular interactions that drive this self-assembly.

Q & A

Basic Research Questions

Q. What are the key analytical methods for characterizing Di-tert-butyl 1,3-phenylenedicarbamate?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure, particularly focusing on the tert-butyl groups and carbamate linkages. High-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection (e.g., 254 nm) can assess purity. The compound’s SMILES notation (O=C(Nc1cccc(c1)NC(=O)OC(C)(C)C)OC(C)(C)C) and molecular weight (308.37 g/mol) should align with mass spectrometry (MS) data. Note that purity may vary between batches (typically 97–95%), necessitating pre-experiment validation .

Q. How is this compound synthesized in laboratory settings?

  • Methodology : The compound is synthesized via carbamate formation using 1,3-phenylenediamine and tert-butyl chloroformate under basic conditions (e.g., in the presence of triethylamine). Purification often involves column chromatography with solvent systems like hexane/ethyl acetate (gradient elution) or dichloromethane/ether. Yields typically range between 55–60%, with optimization required for specific reaction scales .

Q. What storage conditions are recommended for this compound?

  • Methodology : Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the carbamate groups. Avoid exposure to moisture and acidic/basic environments, as tert-butyl esters are prone to cleavage under such conditions .

Advanced Research Questions

Q. How can low yields during synthesis be systematically addressed?

  • Methodology : Optimize reaction stoichiometry (e.g., molar ratios of 1,3-phenylenediamine to tert-butyl chloroformate) and solvent polarity. For example, using dichloromethane with slow reagent addition minimizes side reactions. Post-synthesis, employ preparative HPLC with a water/acetonitrile gradient to isolate high-purity fractions. Kinetic studies under varying temperatures (e.g., 0–25°C) can identify optimal reaction rates .

Q. What role do tert-butyl groups play in stabilizing intermediates during catalytic processes?

  • Methodology : The tert-butyl groups provide steric shielding, reducing undesired side reactions (e.g., oxidation or nucleophilic attack). In asymmetric catalysis, such as α-amination of β-ketoesters, bulky tert-butyl carbamates enhance enantioselectivity by restricting reactant orientation. Computational modeling (e.g., DFT) can predict steric effects, while X-ray crystallography validates spatial arrangements .

Q. How do pH and temperature influence the compound’s stability in prodrug applications?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25–40°C. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., free 1,3-phenylenediamine). For in vitro models, simulate physiological conditions (pH 7.4, 37°C) to assess carbamate cleavage kinetics, critical for controlled drug release .

Q. What strategies resolve contradictions in thermal vs. hydrolytic degradation data?

  • Methodology : Perform differential scanning calorimetry (DSC) to determine thermal decomposition thresholds (e.g., melting points, exothermic peaks). Compare with hydrolytic degradation rates using Arrhenius plots. Conflicting data may arise from solvent interactions; thus, replicate experiments in anhydrous vs. aqueous environments. Cross-validate findings with FT-IR to track functional group changes .

Q. How is the compound utilized in designing enzyme-resistant prodrugs?

  • Methodology : Incorporate this compound as a protective group for amine functionalities in drug candidates. Evaluate enzymatic resistance via incubation with esterases or proteases (e.g., in liver microsomes). LC-MS/MS quantifies intact prodrug vs. hydrolyzed metabolites, while molecular docking studies predict enzyme-substrate interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.